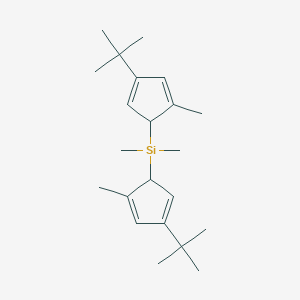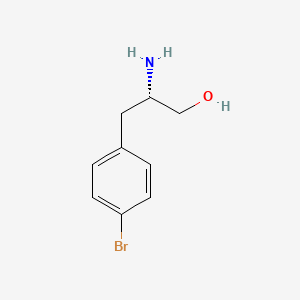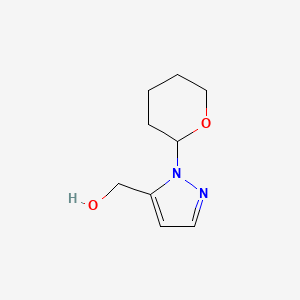
(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol” is a chemical compound. It has a molecular weight of 196.01 . It is a solid substance . The compound is used in early discovery research .
Molecular Structure Analysis
The compound has an empirical formula of C8H13BN2O3 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 . The InChI representation is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 196.01 . The empirical formula is C8H13BN2O3 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 . The InChI representation is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitutions in Synthesis
GSK2981278A, a RORγ inverse agonist, was synthesized through a nucleophilic aromatic substitution (SNAr) involving (tetrahydro-2H-pyran-4-yl)methanol. This new synthesis route eliminated genotoxic intermediates and utilized safer, greener processes, highlighting the compound's role in developing nonsteroidal therapies for conditions like psoriasis (Barcan et al., 2019).
Antifungal and Antibacterial Activities
A library of N,N,N',N'-tetradentate pyrazoly compounds, which include a pyrazole moiety similar in structure to the query compound, demonstrated specific antifungal properties without antibacterial activity. This highlights the compound's potential in designing targeted antifungal agents (Abrighach et al., 2016).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives involved reactions with methanol derivatives, showcasing the compound's utility in generating structurally complex and potentially bioactive molecules (Reddy et al., 2012).
Synthesis of Chiral Building Blocks for Natural Terpenes
The synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol from (R)- and (S)-linalool underlines the compound's role in producing natural flavors like linaloyl oxide, showcasing its application in flavor and fragrance chemistry (Serra & De Simeis, 2018).
Antimicrobial Activity
The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed compounds with high antimicrobial activity, indicating the potential of such molecules in developing new antimicrobial agents (Kumar et al., 2012).
Molecular Docking and Antibacterial Activity
Derivatives containing the pyrazole moieties were synthesized and evaluated for antibacterial and antioxidant activities. Molecular docking analysis further elucidated the interactions between these compounds and target enzymes, showcasing the compound's relevance in pharmaceutical chemistry and drug design (Lynda, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .
Mode of Action
It’s known that androgen receptor inhibitors like darolutamide derivatives work by binding to the androgen receptor and blocking its interaction with androgens, thus inhibiting the receptor’s activity .
Biochemical Pathways
Androgen receptor inhibitors generally affect the androgen signaling pathway, which plays a crucial role in the development and progression of prostate cancer .
Result of Action
Androgen receptor inhibitors like darolutamide derivatives can inhibit the growth of prostate cancer cells by blocking the action of androgens .
Eigenschaften
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOXSJCFKDEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


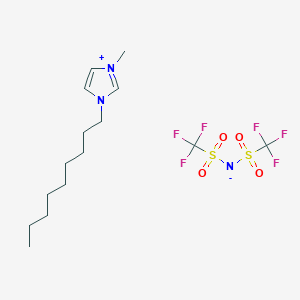

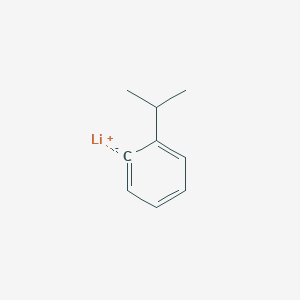
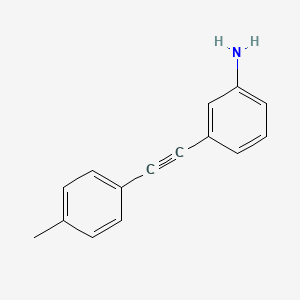
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
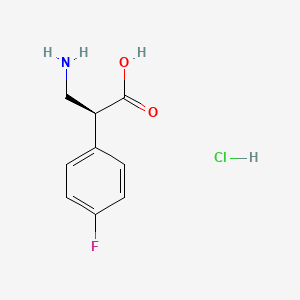
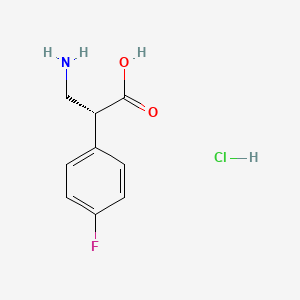
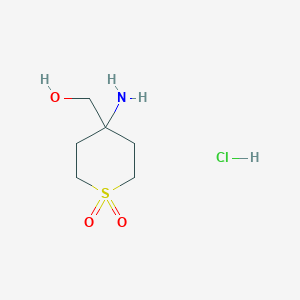
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
